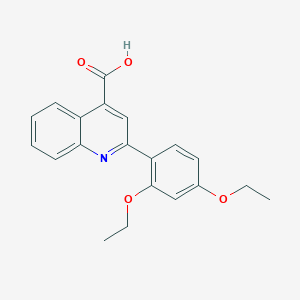
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes benzyl and benzylsulfanyl groups attached to a dimethylpurine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with benzyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The benzylsulfanyl group is introduced through a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Benzyl halides, bases like K2CO3 or NaH
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Various substituted purine derivatives
科学研究应用
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may interfere with cellular signaling pathways or inhibit key enzymes involved in disease processes .
相似化合物的比较
- 7-Benzyl-8-butylsulfanyl-1,3-dimethylpurine-2,6-dione
- 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione
- 7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione
Comparison: Compared to its analogs, 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of two benzyl groups, which may enhance its binding affinity to certain molecular targets. This structural feature could potentially result in improved biological activity and specificity.
属性
CAS 编号 |
70404-24-9 |
|---|---|
分子式 |
C21H20N4O2S |
分子量 |
392.48 |
IUPAC 名称 |
7-benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20N4O2S/c1-23-18-17(19(26)24(2)21(23)27)25(13-15-9-5-3-6-10-15)20(22-18)28-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI 键 |
QBUQZNOQPKSBGQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2603379.png)

![Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate](/img/structure/B2603383.png)
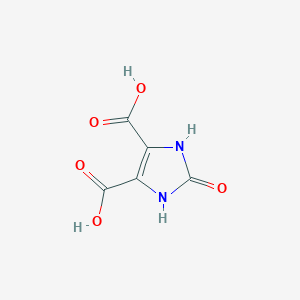
![3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2603386.png)
![3-Tert-butyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2603387.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2603388.png)
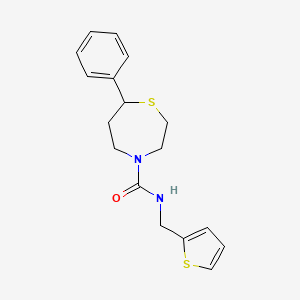
![3-(4-tert-butylphenyl)-2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2603393.png)
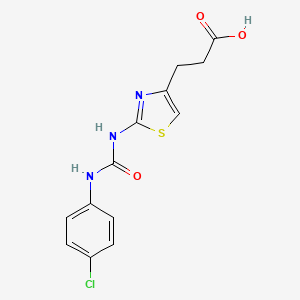
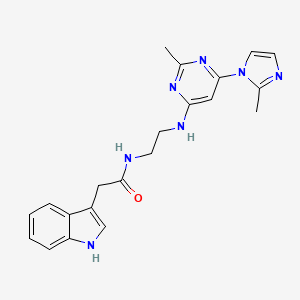
![1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2603398.png)
![5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B2603399.png)
